t-Boc-N-Amido-PEG3-amine is a PEG derivative containing an amino group and Boc-protected amino group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The Boc group can be deprotected under mild acidic conditions to form the free amine. PEG Linkers may be useful in the development of antibody drug conjugates.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
SLC5111312 is a dual inhibitor of sphingosine kinase 1 (SPHK1) and SPHK2 (Kis = 0.73 and 0.9 µM, respectively, using human recombinant kinases). SLC5111312 binding is selective for Sphk2 over Sphk1 in mice (Kis = 1 and 20 µM, respectively) but not rat (Kis = 1.1 and 0.8 µM, respectively). It decreases cell-associated sphingosine-1-phosphate (S1P) and increases sphingosine in U937 monocytic leukemia cells at concentrations of 0.1 and 0.3 µM. SLC5111312 (10 mg/kg) also decreases S1P in vivo in Sphk1-/- but not in Sphk2-/- mice and in rat, showing a functional selectivity for Sphk2 in mice. SLC5111312 is a SphK1/SphK2 dual-inhibitor.
CAIX Inhibitor SLC-0111 is a sulfonamide carbonic anhydrase inhibitor with potential antineoplastic activity. Upon administration, CAIX inhibitor SLC-0111 inhibits tumor-associated carbonic anhydrase IX (CAIX), an hypoxia-inducible transmembrane glycoprotein that catalyzes the reversible reaction and rapid interconversion of carbon dioxide and water to carbonic acid, protons, and bicarbonate ions. This prevents both the acidification of the tumor's extracellular microenvironment and cytoplasmic alkalization. This increases cell death in CAIX-expressing, hypoxic tumors. CAIX is overexpressed in various tumors and plays a key role in intra- and extracellular pH regulation, cancer cell progression, survival, migration and invasion; it is also involved in resistance to both chemo- and radiotherapy.
SLM6031434 is an inhibitor of sphingosine kinase 2 (SPHK2) (Ki = 0.4 μM for the recombinant mouse enzyme). It is selective for SPHK2 over SPHK1 (Kis = >20 μM). It decreases sphingosine-1-phosphate (S1P;) and increases sphingosine levels in U937 monocytic leukemia cells in a concentration-dependent manner. SLM6031434 (5 mg/kg) reduces blood S1P levels in Sphk1-/-, but not Sphk2-/-, mice. SLM6031434 also increases blood S1P levels in wild-type mice and rats. SLM6031434 is SphK2-selective inhibitor.
SLP120701 is a potent and selective sphingosine kinase 2 inhibitor. Sphingosine-1-phosphate (S1P) is a ubiquitous, endogenous small molecule that is synthesized by two isoforms of sphingosine kinase (SphK1 and 2). Intervention of the S1P signaling pathway has attracted significant attention because alteration of S1P levels is linked to several disease states including cancer, fibrosis, and sickle cell disease.
SLP7111228 is a potent and selective inhibitor of sphingosine kinase (SPHK) 1 with Ki values of 0.048 and >10 μM for SPHK1 and 2, respectively. It induces a concentration-dependent decrease in sphingosine-1-phosphate (S1P;) in U937 cells but has no effect on sphingosine levels. In vivo, SLP7111228 decreases blood levels of S1P in a dose-dependent manner in rats. SLP7111228 is a potent and selective SphK1 inhibitor(Ki = 48 nM).
SLR080811 is a SphK inhibitor. Sphingosine-1-phosphate (S1P) is a ubiquitous, endogenous small molecule that is synthesized by two isoforms of sphingosine kinase (SphK1 and 2). Intervention of the S1P signaling pathway has attracted significant attention because alteration of S1P levels is linked to several disease states including cancer, fibrosis, and sickle cell disease.
Novel topical Wnt pathway activator for the treatment of androgenetic alopecia (AGA) SM04554 is a topical Wnt pathway activator for the treatment of androgenetic alopecia (AGA).